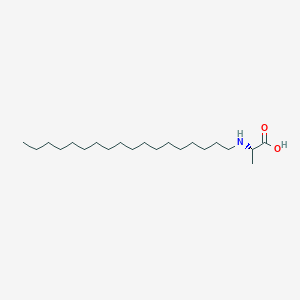![molecular formula C12H12O5 B14482487 2-[(Acetyloxy)acetyl]phenyl acetate CAS No. 68176-37-4](/img/structure/B14482487.png)
2-[(Acetyloxy)acetyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Acetyloxy)acetyl]phenyl acetate is an organic compound that belongs to the class of esters. It is derived from phenol and acetic acid, and it features two acetyloxy groups attached to a phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(Acetyloxy)acetyl]phenyl acetate can be synthesized through the reaction of phenol with acetic anhydride or acetyl chloride . The reaction typically involves heating phenol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine . The reaction conditions include maintaining a temperature range of 50-100°C and using a solvent like dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the reagents. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(Acetyloxy)acetyl]phenyl acetate undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions where the acetyloxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid, water, and heat.
Substitution: Nucleophiles such as amines or alcohols, and a suitable solvent like ethanol or methanol.
Major Products Formed
Hydrolysis: Phenol and acetic acid.
Substitution: Depending on the nucleophile, products can include phenyl acetate derivatives with different functional groups.
Scientific Research Applications
2-[(Acetyloxy)acetyl]phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for phenols.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for esterases.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 2-[(Acetyloxy)acetyl]phenyl acetate involves its hydrolysis to release phenol and acetic acid. The ester bonds are cleaved by esterases or under acidic or basic conditions, leading to the formation of the corresponding alcohol and acid . The molecular targets include enzymes such as esterases that catalyze the hydrolysis reaction .
Comparison with Similar Compounds
Similar Compounds
Phenyl acetate: An ester of phenol and acetic acid, similar in structure but with only one acetyloxy group.
Acetic acid, 2-phenylethyl ester: Another ester with a phenyl ring, but with a different ester linkage.
Uniqueness
2-[(Acetyloxy)acetyl]phenyl acetate is unique due to the presence of two acetyloxy groups, which provide distinct reactivity and applications compared to similar compounds. Its dual ester functionality allows for diverse chemical transformations and applications in various fields .
Properties
CAS No. |
68176-37-4 |
|---|---|
Molecular Formula |
C12H12O5 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
[2-(2-acetyloxyphenyl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C12H12O5/c1-8(13)16-7-11(15)10-5-3-4-6-12(10)17-9(2)14/h3-6H,7H2,1-2H3 |
InChI Key |
ABGKVGRVDQNGDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)C1=CC=CC=C1OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane](/img/structure/B14482408.png)

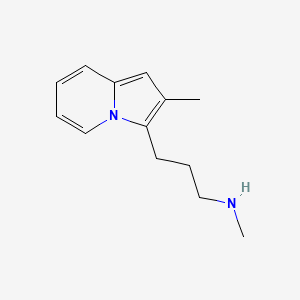
![2,2'-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid](/img/structure/B14482416.png)
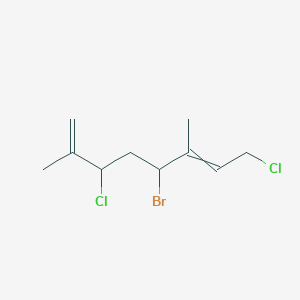
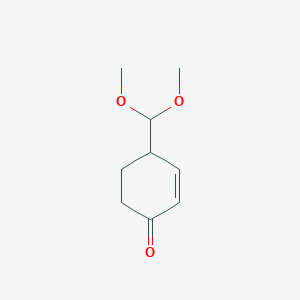
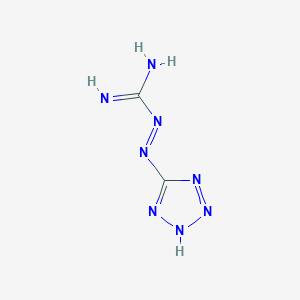
![1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14482441.png)
![2-{[2-(Diphenylmethoxy)ethyl]amino}ethan-1-ol](/img/structure/B14482444.png)

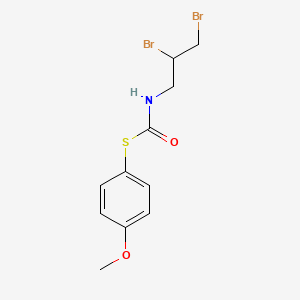
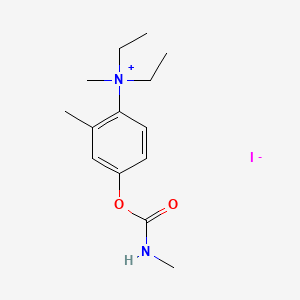
![N-[(2-Aminophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B14482478.png)
